a-Glucosidase Inhibition Potency: 2.6-Fold Superiority Over Acarbose
Compound 8e (the target compound) inhibits yeast a-glucosidase with an IC50 of 14.35 ± 0.02 µM, demonstrating significantly higher potency than the clinical standard acarbose (IC50 = 37.38 ± 0.12 µM) [1]. This represents a 2.6-fold improvement in intrinsic activity, positioning it as a superior starting point for lead optimization over the standard-of-care comparator.
| Evidence Dimension | In vitro a-glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | 14.35 ± 0.02 µM |
| Comparator Or Baseline | Acarbose: 37.38 ± 0.12 µM |
| Quantified Difference | 2.6-fold higher potency (lower IC50) |
| Conditions | Yeast a-glucosidase enzyme inhibition assay (in vitro) |
Why This Matters
For procurement decisions, this metric confirms that the compound outperforms the widely used positive control, offering a stronger baseline for developing novel antidiabetic agents.
- [1] Farwa, U., & Raza, M. A. (2022). Heterocyclic compounds as a magic bullet for diabetes mellitus: a review. RSC Advances, 12, 22951-22973. View Source
